molecular formula C8H5ClF4O2S B13588200 (2-Fluoro-4-trifluoromethylphenyl)methylsulfonyl chloride

(2-Fluoro-4-trifluoromethylphenyl)methylsulfonyl chloride

Cat. No.: B13588200
M. Wt: 276.64 g/mol
InChI Key: USJYMUZABVRPLS-UHFFFAOYSA-N
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Description

[2-fluoro-4-(trifluoromethyl)phenyl]methanesulfonylchloride: is an organofluorine compound that features both fluorine and trifluoromethyl groups. These functional groups are known for their significant impact on the chemical and physical properties of the molecules they are part of. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique reactivity and stability .

Scientific Research Applications

Chemistry: It is also employed in the synthesis of fluorinated compounds, which are valuable in medicinal chemistry .

Biology and Medicine: The compound’s derivatives have been investigated for their potential as enzyme inhibitors and pharmaceutical intermediates. The presence of fluorine and trifluoromethyl groups enhances the metabolic stability and bioavailability of these derivatives .

Industry: In the agrochemical industry, this compound is used in the synthesis of herbicides and insecticides. Its unique reactivity makes it a valuable intermediate in the production of various agrochemical products .

Mechanism of Action

The mechanism of action of [2-fluoro-4-(trifluoromethyl)phenyl]methanesulfonylchloride primarily involves its ability to act as an electrophile in nucleophilic substitution reactions. The sulfonyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on target molecules. This reactivity is leveraged in the design of enzyme inhibitors and other bioactive compounds .

Comparison with Similar Compounds

Uniqueness: Compared to its analogs, [2-fluoro-4-(trifluoromethyl)phenyl]methanesulfonylchloride is unique due to the presence of the sulfonyl chloride group, which imparts distinct reactivity and stability. This makes it particularly useful in the synthesis of sulfonyl-containing compounds and in applications requiring high chemical stability .

Properties

Molecular Formula

C8H5ClF4O2S

Molecular Weight

276.64 g/mol

IUPAC Name

[2-fluoro-4-(trifluoromethyl)phenyl]methanesulfonyl chloride

InChI

InChI=1S/C8H5ClF4O2S/c9-16(14,15)4-5-1-2-6(3-7(5)10)8(11,12)13/h1-3H,4H2

InChI Key

USJYMUZABVRPLS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)F)CS(=O)(=O)Cl

Origin of Product

United States

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